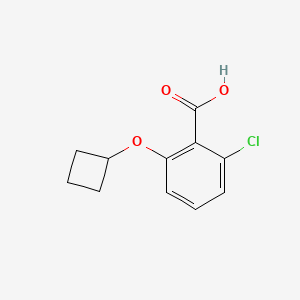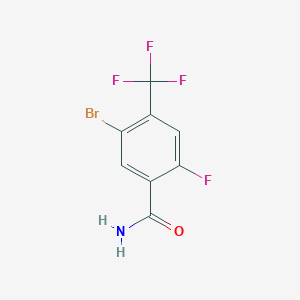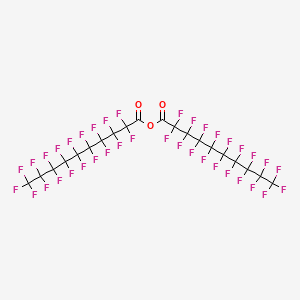
Nonadecafluorodecanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecafluorodecanoic anhydride is a perfluorinated compound with the molecular formula C10F19O2. It is a derivative of nonadecafluorodecanoic acid, characterized by its high thermal stability and resistance to chemical reactions. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique properties and widespread applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonadecafluorodecanoic anhydride can be synthesized through the reaction of nonadecafluorodecanoic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and simple work-up procedure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar dehydrating agents. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring the production of high-purity anhydride suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Nonadecafluorodecanoic anhydride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the anhydride group with a nucleophile, resulting in the formation of new acyl compounds .
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Hydrolyzes the anhydride to form nonadecafluorodecanoic acid.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Nonadecafluorodecanoic anhydride has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including surfactants, lubricants, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of nonadecafluorodecanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s high electrophilicity, due to the presence of electronegative fluorine atoms, makes it highly reactive towards nucleophiles. This reactivity facilitates the formation of new acyl compounds through the substitution of the anhydride group .
Comparación Con Compuestos Similares
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Comparison: Nonadecafluorodecanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other perfluorinated acids. While compounds like perfluorooctanoic acid and perfluorononanoic acid are primarily used for their surfactant properties, this compound is valued for its role in organic synthesis and material science .
Propiedades
Número CAS |
942199-24-8 |
|---|---|
Fórmula molecular |
C20F38O3 |
Peso molecular |
1010.1 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C20F38O3/c21-3(22,5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)55)1(59)61-2(60)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(56,57)58 |
Clave InChI |
ZMOVGRSTRJMBKT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


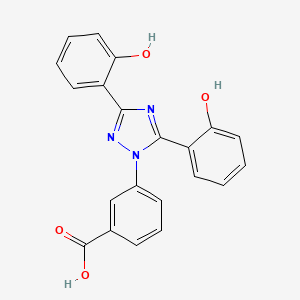
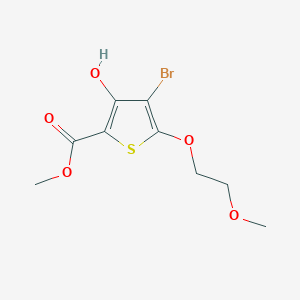
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
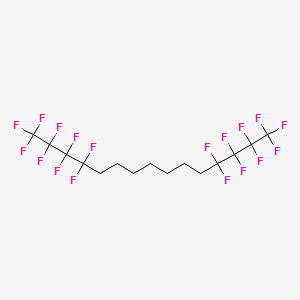
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)


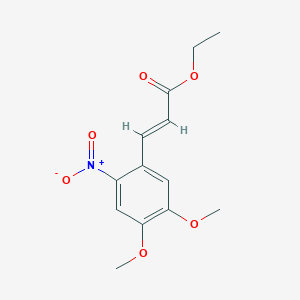
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
